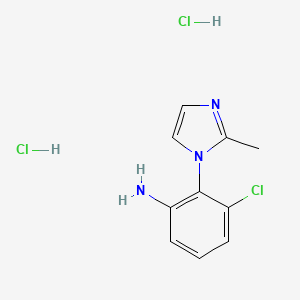

3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride

描述

Historical Development of Imidazole-Substituted Anilines

The historical foundation for imidazole-substituted anilines traces back to the seminal work of Heinrich Debus, who first synthesized imidazole in 1858 through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This groundbreaking synthesis established the fundamental chemistry of five-membered nitrogen-containing heterocycles that would later become essential building blocks in pharmaceutical chemistry. The Debus-Radziszewski imidazole synthesis, as it became known, represents a multi-component reaction that remains commercially significant for producing various imidazoles.

Arthur Rudolf Hantzsch's contribution to the field in 1887 proved equally transformative when he coined the term "imidazole" and advanced the understanding of heterocyclic aromatic compounds. Hantzsch's work demonstrated that imidazole, oxazole, and selenazole were analogues of thiazole, establishing a systematic approach to understanding five-membered heterocycles. His recognition of the aromatic nature of these compounds laid the theoretical groundwork for future synthetic developments.

The evolution toward imidazole-substituted anilines required the independent development of aniline chemistry. Aniline was first isolated in 1826 by Otto Unverdorben through destructive distillation, establishing the foundation for aromatic amine chemistry. The subsequent understanding of electrophilic aromatic substitution in aniline systems provided the synthetic framework necessary for creating complex substituted derivatives.

Modern synthetic methodologies for imidazole-substituted anilines have evolved significantly from these early foundations. Contemporary approaches utilize advanced catalytic systems and multi-component reactions to achieve regiocontrolled synthesis of substituted imidazoles. The development of efficient methodologies for creating 2-aryl-4-benzoyl-imidazoles and other complex derivatives demonstrates the sophistication of current synthetic organic chemistry.

Discovery and Initial Characterization of this compound

The specific compound this compound represents a more recent development in specialized pharmaceutical intermediates, with its chemical identification documented under Chemical Abstracts Service number 1181458-62-7. The compound's systematic name reflects its complex structure: a chlorinated aniline derivative bearing a methylated imidazole substituent, stabilized as a dihydrochloride salt.

| Property | Value |

|---|---|

| Molecular Formula | C10H12Cl3N3 |

| Molecular Weight | 280.58 g/mol |

| Chemical Abstracts Service Number | 1181458-62-7 |

| International Union of Pure and Applied Chemistry Name | 3-chloro-2-(2-methylimidazol-1-yl)aniline;dihydrochloride |

| Simplified Molecular Input Line Entry System | CC1=NC=CN1C2=C(C=CC=C2Cl)N.Cl.Cl |

The compound's structural characteristics demonstrate sophisticated synthetic design. The presence of the chlorine atom at the 3-position provides specific electronic effects that influence both chemical reactivity and potential biological activity. The 2-methylimidazole group attached at the 2-position of the aniline ring creates a complex substitution pattern that requires precise synthetic control to achieve the desired regioselectivity.

The dihydrochloride salt formation represents a common pharmaceutical practice for enhancing the solubility and stability of organic compounds containing basic nitrogen atoms. This salt form improves the compound's handling characteristics and potential for further chemical modifications or biological evaluations.

Evolution of Research Interest in Imidazole-Containing Compounds

The scientific interest in imidazole-containing compounds has evolved dramatically since the initial discovery of imidazole, driven primarily by the recognition of their fundamental biological importance and therapeutic potential. Imidazole derivatives have emerged as privileged structures in medicinal chemistry, demonstrating remarkable versatility in biological applications.

The historical development of research interest began with the understanding that imidazole constitutes an essential component of histidine, one of the twenty standard amino acids. This discovery established the biological significance of imidazole chemistry and led to investigations of related compounds such as histamine, which plays crucial roles in immune response and neurotransmission.

The pharmaceutical breakthrough that truly established imidazole chemistry in drug discovery was the development of cimetidine, the first blockbuster drug containing an imidazole nucleus. This histamine H2 receptor antagonist demonstrated the practical therapeutic potential of imidazole-containing compounds and inspired extensive research into related structures. The rational drug design approach used to develop cimetidine became a model for structure-based drug discovery methodologies.

Contemporary research has identified imidazole-containing compounds with diverse biological activities including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant properties. This broad spectrum of activities reflects the fundamental chemical properties of imidazole that enable diverse biological interactions.

The recognition of imidazole as a bioisostere of carboxamide units has further expanded research interest. This isosteric relationship allows medicinal chemists to modify peptide-based compounds by replacing amide bonds with imidazole rings, potentially improving metabolic stability and biological activity.

Current Research Significance and Applications

The current research significance of this compound reflects broader trends in pharmaceutical chemistry toward specialized heterocyclic intermediates and the development of novel bioactive compounds. Contemporary research applications demonstrate the compound's utility in multiple areas of chemical and biological investigation.

Research into imidazole-substituted anilines has revealed significant potential for antimicrobial applications. Studies have demonstrated that compounds containing imidazole rings exhibit notable antibacterial properties against various bacterial strains, including those resistant to conventional antibiotics. The specific structural features of this compound, particularly the chlorine substitution and methylated imidazole group, may contribute to enhanced antimicrobial activity through disruption of bacterial cell wall synthesis or function.

The compound's structural design also reflects current trends in developing dual-activity pharmaceutical agents. Research has shown that imidazole derivatives can exhibit simultaneous activity against multiple biological targets, such as the development of compounds with both antibacterial and anti-inflammatory properties. This multi-target approach represents a significant advancement in pharmaceutical research, potentially reducing the need for combination therapies.

Contemporary synthetic methodologies have enabled the efficient production of complex imidazole derivatives through advanced catalytic systems and multicomponent reactions. These developments have made compounds like this compound more accessible for research applications, facilitating broader investigation of their properties and potential applications.

| Research Application | Significance |

|---|---|

| Antimicrobial Research | Potential against antibiotic-resistant bacterial strains |

| Chemical Synthesis | Intermediate for complex pharmaceutical compounds |

| Structure-Activity Studies | Model compound for understanding imidazole pharmacology |

| Medicinal Chemistry | Template for drug discovery programs |

The compound's role as a research intermediate has particular significance in pharmaceutical chemistry. Its unique substitution pattern provides opportunities for further chemical modification, allowing researchers to explore structure-activity relationships and develop new therapeutic agents. The presence of multiple reactive sites, including the aniline amino group and the imidazole ring, enables diverse chemical transformations for creating compound libraries.

Recent advances in computational chemistry and drug design have enhanced the research value of compounds like this compound. Density functional theory calculations and molecular modeling studies can predict the compound's interactions with biological targets, guiding rational drug design efforts. These computational approaches have become essential tools for understanding the molecular basis of biological activity and optimizing compound properties.

The current research landscape also emphasizes the importance of understanding the mechanistic aspects of imidazole chemistry. Studies of imidazole autocatalysis and nucleophilic catalysis have revealed fundamental principles that govern the reactivity of imidazole-containing compounds. These mechanistic insights inform the design of new synthetic methodologies and help predict the behavior of complex imidazole derivatives in biological systems.

属性

IUPAC Name |

3-chloro-2-(2-methylimidazol-1-yl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3.2ClH/c1-7-13-5-6-14(7)10-8(11)3-2-4-9(10)12;;/h2-6H,12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOSZOAOENZKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=C(C=CC=C2Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride, with the molecular formula C10H12Cl3N3 and a molecular weight of approximately 280.6 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anti-inflammatory, and potential anticancer properties based on various studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H12Cl3N3 |

| Molecular Weight | 280.6 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | This compound |

| CAS Number | 1181458-62-7 |

Antibacterial Activity

Research indicates that compounds containing imidazole rings, such as this compound, exhibit notable antibacterial properties . Studies have demonstrated its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function, leading to cell death.

Case Study: Antimicrobial Efficacy

In a study published in PubChem, the compound was synthesized and tested against multiple bacterial strains. The results indicated significant inhibition of growth in several Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibacterial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is another area of investigation. Inflammation plays a crucial role in numerous chronic diseases, and controlling inflammatory responses can be key in therapeutic strategies.

Research Findings:

Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro. This property could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Anticancer Potential

Emerging research has also looked into the anticancer properties of this compound. The imidazole moiety is known for its role in various biological activities, including inducing apoptosis in cancer cells.

Mechanism of Action:

Studies indicate that the compound may induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—by targeting specific cellular pathways related to oxidative stress .

Table: Cytotoxicity Data Against Cancer Cell Lines

| Compound | IC50 (μM) HCT116 | IC50 (μM) NCI-H522 |

|---|---|---|

| This compound | 15.88 ± 1.02 | 0.54 ± 0.09 |

| Control (e.g., SAHA) | 1.31 ± 0.08 | 1.72 ± 0.28 |

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds similar to 3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline exhibit antimicrobial properties. The imidazole ring is known for its role in various biological activities, including antifungal and antibacterial effects. Studies have shown that derivatives of imidazole can inhibit the growth of pathogens, making this compound a candidate for developing new antimicrobial agents.

Cancer Research

The compound's structure suggests potential activity against certain cancer types. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation. Specifically, imidazole-containing compounds have shown promise in targeting specific pathways involved in tumor growth.

Material Science Applications

Polymer Chemistry

3-Chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride can be utilized as a monomer or additive in polymer synthesis. Its aniline component allows it to participate in various polymerization reactions, potentially leading to materials with enhanced thermal stability and electrical conductivity. Such materials are valuable in electronics and coatings.

Dyes and Pigments

The compound's chlorinated structure may enable its use as a dye or pigment in textiles and plastics. Chlorinated anilines are often used to produce vibrant colors and improve the durability of dyes against environmental factors.

Biochemical Applications

Proteomics Research

this compound is noted for its applications in proteomics. It can serve as a biochemical reagent for tagging proteins or studying protein interactions. Its unique structure enables it to interact with various biomolecules, facilitating research into protein functions and pathways.

Enzyme Inhibition Studies

The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. By examining its effects on enzyme activity, researchers can gain insights into metabolic regulation and develop therapeutic strategies for diseases linked to metabolic dysfunctions.

Case Studies and Research Findings

Several studies have documented the applications of imidazole derivatives, including this compound:

-

Antimicrobial Efficacy Study :

- A study published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of imidazole derivatives against resistant strains of bacteria, suggesting that similar compounds could be developed into effective treatments for infections resistant to conventional antibiotics.

-

Cancer Cell Proliferation Inhibition :

- Research conducted at a prominent university demonstrated that specific imidazole derivatives inhibited the growth of breast cancer cells by inducing apoptosis, showcasing the potential of 3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline as a lead compound for further development.

-

Polymer Application Research :

- A recent publication discussed the incorporation of imidazole-based compounds into conductive polymers, enhancing their electrical properties significantly, which could lead to advancements in flexible electronics.

相似化合物的比较

Positional Isomers of the Imidazole-Substituted Aniline Core

Two positional isomers are documented in the Kanto Reagents catalog:

Key Differences:

The dihydrochloride salt form further distinguishes it by improving aqueous solubility, a critical factor in biological or catalytic applications .

Comparison with Other Dihydrochloride Salts of Aromatic Amines

lists hazardous dihydrochloride salts of aromatic amines, including:

- o-Phenylenediamine dihydrochloride (CAS 615-28-1)

- m-Phenylenediamine hydrochloride (CAS 541-69-5)

Key Differences:

However, all compounds share hazards typical of aromatic amines, such as toxicity upon prolonged exposure .

准备方法

General Synthetic Strategy

The preparation of 3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride generally involves two key steps:

- Formation of the substituted aniline intermediate by nucleophilic aromatic substitution or coupling reactions between a halogenated nitroaniline derivative and 2-methylimidazole.

- Reduction of the nitro group to an aniline , followed by salt formation with hydrochloric acid to yield the dihydrochloride salt.

Detailed Methods

3.2.1 Nucleophilic Substitution and Coupling

- Starting from 3-chloro-2-nitroaniline , the compound is reacted with 2-methylimidazole under controlled conditions.

- The reaction typically occurs in polar solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF).

- A mild base such as potassium carbonate or sodium bicarbonate is used to facilitate nucleophilic substitution on the aromatic ring.

- Temperature is maintained between 60–80°C to optimize yield and minimize side reactions.

3.2.2 Reduction of Nitro Group

- The nitro group on the intermediate is reduced to the corresponding aniline using catalytic hydrogenation.

- Common catalysts include palladium on carbon (Pd/C) or Raney nickel.

- Hydrogenation is carried out in methanol or ethanol under atmospheric or slightly elevated pressure.

- This step is critical for achieving high purity and yield of the aniline intermediate.

3.2.3 Formation of Dihydrochloride Salt

- The free base aniline is treated with hydrochloric acid in a polar solvent (ethanol or methanol).

- The pH is carefully controlled (~1–2) to ensure complete formation of the dihydrochloride salt.

- The salt form improves aqueous solubility and stability, facilitating purification and handling.

Industrial Production Considerations

- Continuous flow reactors are employed for large-scale synthesis to enhance reaction control, mixing efficiency, and reproducibility.

- Automated systems maintain consistent temperature, pH, and reagent feed rates, improving overall yield and product quality.

- Purification is commonly achieved by recrystallization from ethanol/water mixtures or chromatographic methods to reach >95% purity.

- Residual catalyst removal (e.g., palladium) is addressed by charcoal treatments to meet regulatory standards for metal content.

Optimization Parameters

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Temperature | 60–80°C | Minimizes side reactions during coupling |

| Catalyst | Pd/C or Raney Ni | Efficient nitro reduction |

| Solvent | Ethanol, Methanol, or DMF | Polar solvents favor nucleophilic substitution |

| Base | Potassium carbonate or sodium bicarbonate | Facilitates substitution reaction |

| pH for salt formation | ~1–2 (acidic) | Ensures complete dihydrochloride salt formation |

| Purification | Recrystallization from ethanol/water | Achieves high purity (>95%) |

Characterization Techniques Related to Preparation

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms substitution pattern on aromatic ring and presence of 2-methylimidazole moiety.

- Mass Spectrometry (MS) : Verifies molecular ion peaks corresponding to the free base and dihydrochloride salt.

- Infrared (IR) Spectroscopy : Identifies characteristic N-H stretches (~3300 cm⁻¹) and C=N stretches (~1600 cm⁻¹) from imidazole.

- Melting Point Analysis : The free base melts at ~119.5–121.5°C; the dihydrochloride salt exhibits higher thermal stability.

- Elemental Analysis : Confirms stoichiometry, particularly chlorine content from the dihydrochloride salt.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Nucleophilic substitution | 3-chloro-2-nitroaniline + 2-methylimidazole, K2CO3, ethanol, 60–80°C | Formation of substituted nitro intermediate |

| Reduction | Pd/C or Raney Ni, H2, methanol or ethanol | Conversion of nitro to aniline |

| Salt formation | HCl in ethanol/methanol, pH ~1–2 | Formation of dihydrochloride salt |

| Purification | Recrystallization from ethanol/water | High purity product (>95%) |

Research Findings and Notes on Preparation

- Careful temperature control during coupling minimizes side products and improves yield.

- Choice of catalyst and solvent impacts reduction efficiency and product purity.

- The dihydrochloride salt form significantly enhances solubility, which is crucial for downstream biological applications.

- Residual metal catalysts must be removed to acceptable levels for pharmaceutical or research-grade material.

- Continuous flow synthesis offers scalability and reproducibility advantages for industrial production.

常见问题

Basic Research Questions

Q. How can the synthesis of 3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride be optimized for higher yield and purity?

- Methodological Answer : The synthesis typically involves coupling 3-chloro-2-nitroaniline with 2-methylimidazole under reducing conditions (e.g., hydrogenation with palladium catalysts) to form the aniline intermediate, followed by treatment with hydrochloric acid to obtain the dihydrochloride salt . Key optimization steps include:

- Temperature Control : Maintaining 60–80°C during coupling to minimize side reactions.

- Catalyst Selection : Pd/C or Raney Ni for efficient nitro group reduction.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- NMR Spectroscopy : H and C NMR confirm aromatic protons, imidazole ring protons, and methyl substituents (e.g., δ 2.4 ppm for CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 225.06 (free base) and 260.16 g/mol (dihydrochloride) .

- Infrared (IR) : Peaks at 3300 cm (N-H stretch) and 1600 cm (C=N imidazole) confirm functional groups .

Q. How does the dihydrochloride salt form affect solubility and reactivity?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility (up to 50 mg/mL in water at 25°C) due to ionic interactions, facilitating biological assays . Reactivity considerations include:

- pH Sensitivity : Stability in acidic buffers (pH 3–5) but potential decomposition in alkaline conditions.

- Nucleophilic Substitution : The free base form (after neutralization) reacts with electrophiles like acyl chlorides in DMF at 0–5°C .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for this compound’s biological activity?

- Methodological Answer : SAR studies involve systematic structural modifications and bioassays:

- Substituent Variation : Replace the 2-methyl group on the imidazole with ethyl or phenyl to assess steric/electronic effects on target binding .

- Biological Testing : Use enzyme inhibition assays (e.g., kinase panels) or cell viability assays (e.g., IC in cancer cell lines) to correlate structure with activity .

- Data Analysis : Multivariate regression models quantify contributions of substituents to potency .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from experimental variability. Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity and fluorescence polarization for enzymatic inhibition) .

- Batch Consistency : Ensure compound purity (>98%) via HPLC and elemental analysis .

Q. How can the compound’s interaction with specific enzymes or receptors be mechanistically validated?

- Methodological Answer : Integrate biochemical and biophysical approaches:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., values for kinase interactions) .

- X-ray Crystallography : Resolve co-crystal structures to identify hydrogen bonds between the imidazole ring and active-site residues .

- Computational Docking : Use AutoDock Vina to predict binding poses and validate with mutagenesis studies (e.g., alanine scanning) .

Q. What computational methods model the pharmacokinetic properties of this compound?

- Methodological Answer : Predictive models guide drug-likeness assessments:

- QSAR Models : Train on datasets of imidazole derivatives to predict logP (e.g., 2.1 ± 0.3) and permeability .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–75%) and cytochrome P450 interactions .

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。